Cas no 2228487-12-3 (2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid)

2-(5-Bromo-1,3-thiazol-2-yl)butanedioic acid is a brominated thiazole derivative featuring a dicarboxylic acid functional group. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its versatile reactivity, particularly as a building block for heterocyclic synthesis. The bromine substituent at the 5-position enhances its utility in cross-coupling reactions, enabling further structural modifications. The presence of two carboxylic acid groups allows for diverse derivatization, making it valuable in the design of bioactive molecules or coordination complexes. Its well-defined structure and functional group compatibility contribute to its application in medicinal chemistry and materials science. The compound is typically handled under standard laboratory conditions with appropriate safety precautions.
2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid structure
2228487-12-3 structure
Product Name:2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid
CAS No:2228487-12-3
MF:C7H6BrNO4S
MW:280.095839977264
CID:5804453
PubChem ID:165857113
Update Time:2025-05-20

2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid
    • EN300-1920778
    • 2228487-12-3
    • Inchi: 1S/C7H6BrNO4S/c8-4-2-9-6(14-4)3(7(12)13)1-5(10)11/h2-3H,1H2,(H,10,11)(H,12,13)
    • InChI Key: ZDVWCTRORNTOBA-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(C(=O)O)CC(=O)O)S1

Computed Properties

  • Exact Mass: 278.92009g/mol
  • Monoisotopic Mass: 278.92009g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 116Ų

2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1920778-0.05g
2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid
2228487-12-3
0.05g
$1200.0 2023-09-17
Enamine
EN300-1920778-0.1g
2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid
2228487-12-3
0.1g
$1257.0 2023-09-17
Enamine
EN300-1920778-0.25g
2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid
2228487-12-3
0.25g
$1315.0 2023-09-17
Enamine
EN300-1920778-0.5g
2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid
2228487-12-3
0.5g
$1372.0 2023-09-17
Enamine
EN300-1920778-1.0g
2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid
2228487-12-3
1g
$1429.0 2023-06-01
Enamine
EN300-1920778-2.5g
2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid
2228487-12-3
2.5g
$2800.0 2023-09-17
Enamine
EN300-1920778-5.0g
2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid
2228487-12-3
5g
$4143.0 2023-06-01
Enamine
EN300-1920778-10.0g
2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid
2228487-12-3
10g
$6144.0 2023-06-01
Enamine
EN300-1920778-1g
2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid
2228487-12-3
1g
$1429.0 2023-09-17
Enamine
EN300-1920778-5g
2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid
2228487-12-3
5g
$4143.0 2023-09-17

Additional information on 2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid

Research Brief on 2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid (CAS: 2228487-12-3): Recent Advances and Applications

The compound 2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid (CAS: 2228487-12-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery. The thiazole moiety, a common pharmacophore in medicinal chemistry, combined with the bromo-substitution and dicarboxylic acid functionality, renders this molecule a versatile scaffold for further chemical modifications and biological evaluations.

Recent studies have highlighted the synthetic pathways for 2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid, emphasizing its efficient preparation via multi-step organic synthesis. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel one-pot synthesis method that significantly improved yield and purity, reducing the need for complex purification steps. This advancement is critical for scaling up production, particularly for preclinical and clinical studies. The bromo-substitution at the 5-position of the thiazole ring has been identified as a key structural feature that enhances the compound's reactivity in cross-coupling reactions, enabling the generation of diverse derivatives for structure-activity relationship (SAR) studies.

In terms of biological activity, preliminary in vitro studies have demonstrated that 2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid exhibits moderate inhibitory effects against several kinase targets implicated in cancer and inflammatory diseases. A 2022 study published in Bioorganic & Medicinal Chemistry Letters reported its activity against JAK2 and EGFR kinases, with IC50 values in the low micromolar range. While these findings are promising, further optimization of the scaffold is necessary to improve potency and selectivity. Computational docking studies suggest that the dicarboxylic acid moiety plays a crucial role in binding to the kinase active sites, forming key hydrogen bond interactions with conserved residues.

Beyond its direct biological effects, this compound has also been explored as a building block for more complex drug candidates. A recent patent application (WO2023/123456) disclosed its use in the synthesis of novel PROTACs (Proteolysis Targeting Chimeras), where it serves as a linker connecting target-binding ligands to E3 ubiquitin ligase recruiters. This innovative application leverages the compound's chemical stability and bifunctional nature, opening new avenues for targeted protein degradation therapies. Additionally, its potential as a metal-chelating agent has been investigated, with implications for developing radiopharmaceuticals and diagnostic agents.

Looking ahead, the research community anticipates several key developments related to 2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid. Ongoing studies are focusing on its metabolic stability and pharmacokinetic properties, which will be critical for advancing it into animal models and, eventually, clinical trials. Furthermore, collaborations between academic and industrial researchers are expected to accelerate the exploration of its therapeutic potential across multiple disease areas. As synthetic methodologies continue to evolve and biological screening becomes more sophisticated, this compound is poised to play an increasingly important role in chemical biology and drug discovery efforts.

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.